molecular formula C14H27NO2 B3047002 Tert-butyl non-1-en-4-ylcarbamate CAS No. 1335042-66-4

Tert-butyl non-1-en-4-ylcarbamate

Cat. No.: B3047002
CAS No.: 1335042-66-4
M. Wt: 241.37
InChI Key: FWJAMWBZEWWFLP-UHFFFAOYSA-N
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Description

Tert-butyl non-1-en-4-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly known for its role as a protecting group for amines in organic synthesis, where it helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl non-1-en-4-ylcarbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of di-tert-butyl dicarbonate as an electrophile for the nucleophilic addition of the amine, followed by elimination to form the carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl non-1-en-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, palladium catalysts for hydrogenation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of free amines, while oxidation can produce oxides or other oxidized derivatives .

Scientific Research Applications

Tert-butyl non-1-en-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It finds applications in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl non-1-en-4-ylcarbamate involves its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is removed, typically by acid-catalyzed hydrolysis, releasing the free amine . This process involves protonation, loss of the tert-butyl cation, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another carbamate used as a protecting group for amines.

    Di-tert-butyl dicarbonate: Used as an electrophile in the synthesis of carbamates.

    Carboxybenzyl (CBz) carbamate: Used as a protecting group that can be removed by catalytic hydrogenation.

Uniqueness

Tert-butyl non-1-en-4-ylcarbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl N-non-1-en-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-6-8-9-11-12(10-7-2)15-13(16)17-14(3,4)5/h7,12H,2,6,8-11H2,1,3-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJAMWBZEWWFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162555
Record name Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-66-4
Record name Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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